

Application Notes and Protocols for PFK15 Administration in Xenograft Studies

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Compound of Interest

Compound Name: Protein kinase inhibitor 15

Cat. No.: B15587760

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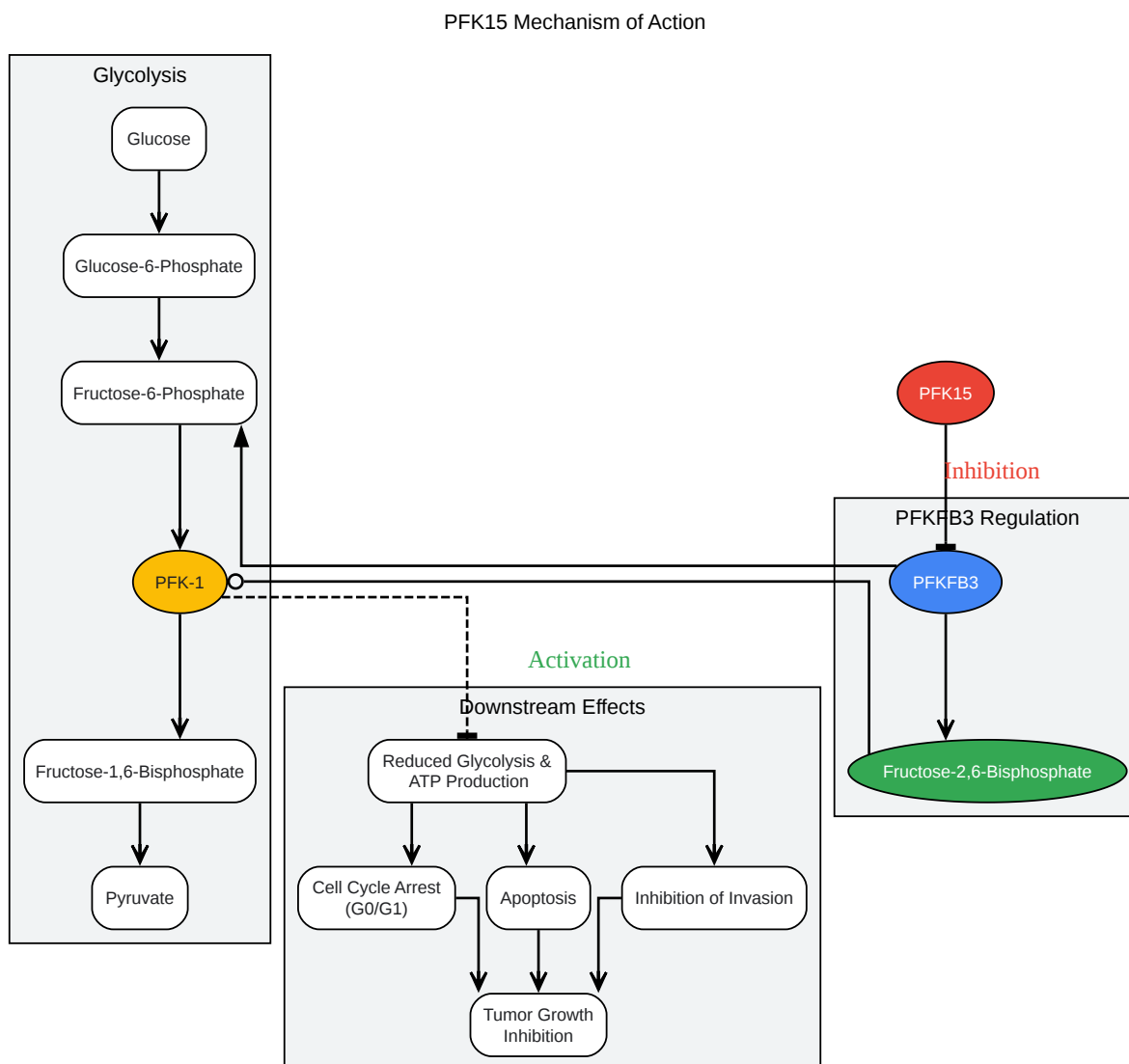
For Researchers, Scientists, and Drug Development Professionals

Introduction

PFK15 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3)[1]. PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway frequently upregulated in cancer cells to support their rapid proliferation and survival[2][3]. By inhibiting PFKFB3, PFK15 disrupts cancer cell metabolism, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth, making it a promising agent for cancer therapy[2][3][4]. These application notes provide a comprehensive overview and detailed protocols for the administration of PFK15 in preclinical xenograft models, based on findings from multiple studies. A synthetic derivative of PFK15, known as ACT-PFK-158, has advanced to Phase I clinical trials for treating solid tumors[5][6].

Mechanism of Action

PFK15 exerts its anti-cancer effects by targeting the glycolytic pathway. PFKFB3, the target of PFK15, synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis[2][3]. Inhibition of PFKFB3 by PFK15 leads to a reduction in F2,6BP levels, thereby decreasing glycolytic flux[3][4]. This metabolic disruption results in decreased glucose uptake, reduced ATP production, and ultimately, the suppression of cancer cell proliferation and induction of apoptosis[1][4]. Studies have shown that PFK15 can induce G0/G1 or G2 phase cell cycle arrest and inhibit cancer cell invasion[2][7].



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Diagram 1: PFK15 signaling pathway.

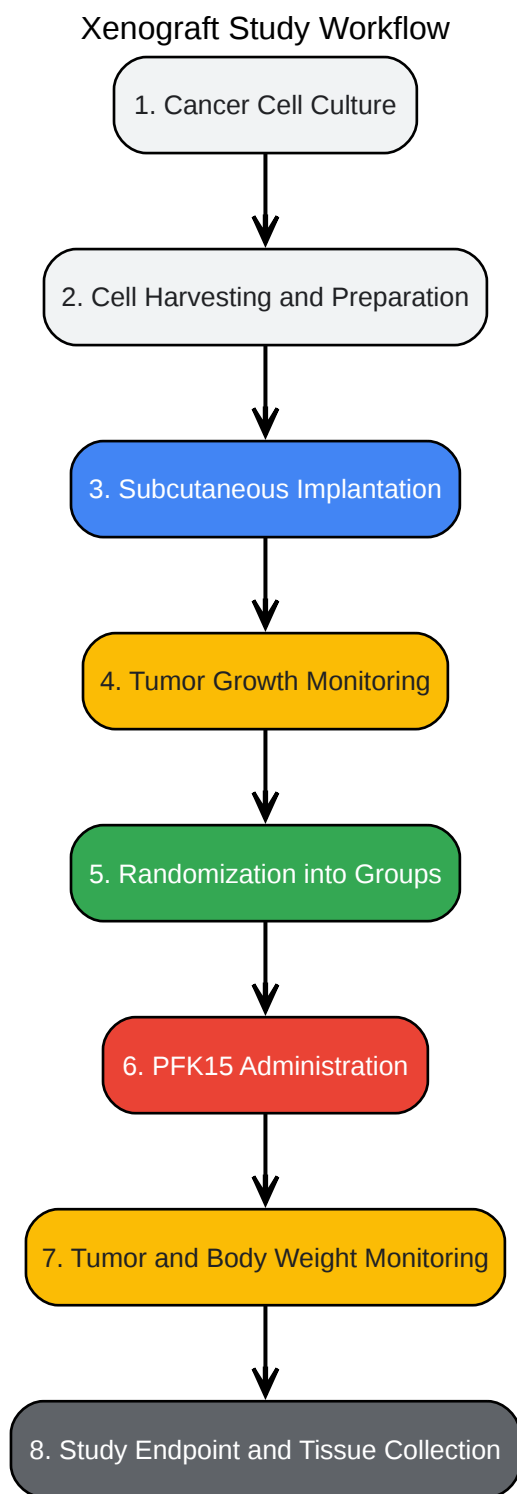
Data Presentation

PFK15 Administration in Xenograft Models: A Summary

Cancer Type	Cell Line	Mouse Strain	PFK15 Dose	Administration Route	Dosing Frequency	Treatment Duration	Tumor Growth Inhibition	Reference
Gastric Cancer	MKN45	Balb/c nu/nu	25 mg/kg	Intraperitoneal (i.p.)	Every 3 days	15 days	56.10%	[2] [3]
Head and Neck Squamous Cell Carcinoma (HNSC C)	-	Nude	10 mg/kg	Intraperitoneal (i.p.)	Every other day	2 weeks	Significant	[8]
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Lewis Lung Carcinoma (LLC)	LLC	C57Bl/6	25 mg/kg	Intraperitoneal (i.p.)	Every 3 days	-	Suppressed growth and metastasis	[1]

Colon Carcinoma	CT26	Balb/c athymic	25 mg/kg	Intraperitoneal (i.p.)	Every 3 days	-	Comparable to approved agents	[1]
Glioblastoma	U-87 MG	Balb/c athymic	25 mg/kg	Intraperitoneal (i.p.)	Every 3 days	-	Comparable to approved agents	[1]
Pancreatic Cancer	BxPC-3	Balb/c athymic	25 mg/kg	Intraperitoneal (i.p.)	Every 3 days	-	Comparable to approved agents	[1]
Esophageal Cancer	-	Nude	-	-	-	-	Marked reduction in tumor volume	[9]
Endocrine-Resistant Breast Cancer	-	-	-	-	-	-	Reduced tumor size	[10]

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Diagram 2: Xenograft experimental workflow.

Materials:

- Cancer cell line of interest (e.g., MKN45, HeLa)[2][12]
- Appropriate cell culture medium and supplements
- Serum-free medium
- Matrigel Basement Membrane Matrix
- Female Balb/c nu/nu or other appropriate immunodeficient mice (4-5 weeks old)[2]
- PFK15
- Vehicle (e.g., SCMC - Sodium Carboxymethyl Cellulose)[2]
- Sterile syringes and needles
- Calipers
- Analytical balance

Procedure:

- Cell Preparation:
 - Culture cancer cells in their recommended medium until they reach the desired confluence.
 - Harvest the cells using standard trypsinization methods.
 - Wash the cells with serum-free medium.
 - Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5×10^6 cells per injection volume (typically 100-200 μL)[2].
- Xenograft Implantation:
 - Subcutaneously inject the cell suspension into the right flank of each mouse[2].
- Tumor Growth and Grouping:

- Allow the tumors to grow to a palpable size, typically around 120 mm³[2][3].
- Once tumors reach the desired size, randomly divide the mice into treatment and control groups (e.g., 5-12 animals per group)[2][12].
- PFK15 Preparation and Administration:
 - Prepare the PFK15 solution in the chosen vehicle at the desired concentration (e.g., for a 25 mg/kg dose).
 - Administer PFK15 via intraperitoneal (i.p.) injection[1][2][8].
 - The dosing schedule can be every three days or every other day, depending on the study design[2][8].
 - The control group should receive an equivalent volume of the vehicle alone[2].
- Monitoring:
 - Measure tumor dimensions (length and width) with calipers every two to three days[2][3].
 - Record the body weight of each mouse at the same frequency to monitor for toxicity[2][3].
 - The treatment duration is typically 15 days or as determined by the study protocol[2][3].
- Data Analysis:
 - Calculate tumor volume using the formula: $(\text{length} \times \text{width}^2) / 2$ [3].
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor weight.
 - Calculate the tumor growth inhibition rate (IR) using the formula: $\text{IR (\%)} = [(A - B) / A] \times 100$, where A is the mean tumor weight of the vehicle control group and B is the mean tumor weight of the treatment group[3].

Protocol 2: Combination Therapy with PFK15

PFK15 has been shown to be effective in combination with other chemotherapeutic agents, such as cisplatin and ER antagonists[11][12].

Procedure:

- Follow steps 1-3 from Protocol 1 to establish the xenograft model.
- Randomize the mice into four groups:
 - Vehicle control
 - PFK15 alone
 - Second agent (e.g., cisplatin) alone
 - PFK15 and the second agent in combination
- Administer the drugs according to the desired dosages and schedules. For example, cisplatin can be administered intraperitoneally at 5 mg/kg per week[12].
- Monitor tumor growth and body weight as described in Protocol 1.
- Analyze the data to determine if the combination therapy has a synergistic or additive effect on tumor growth inhibition.

Concluding Remarks

PFK15 has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models. The intraperitoneal administration route is well-established, with effective doses typically ranging from 10 to 25 mg/kg. The protocols and data presented in these application notes provide a solid foundation for designing and conducting in vivo studies to further evaluate the therapeutic potential of PFK15 and other PFKFB3 inhibitors. Future research may explore alternative administration routes, combination therapies, and the use of PFK15 in patient-derived xenograft (PDX) models to better predict clinical efficacy.

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